molecular formula C21H44NO6P B12680533 2-Aminoethyl (R)-1,4-dioxacycloicos-2-ylmethyl hydrogen phosphate CAS No. 85006-06-0

2-Aminoethyl (R)-1,4-dioxacycloicos-2-ylmethyl hydrogen phosphate

Katalognummer: B12680533
CAS-Nummer: 85006-06-0
Molekulargewicht: 437.6 g/mol
InChI-Schlüssel: YZCUNXFZNBIBIK-OAQYLSRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aminoethyl ®-1,4-dioxacycloicos-2-ylmethyl hydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an aminoethyl group, a dioxacycloicosylmethyl group, and a hydrogen phosphate group, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethyl ®-1,4-dioxacycloicos-2-ylmethyl hydrogen phosphate typically involves multiple steps, starting with the preparation of the dioxacycloicosylmethyl intermediate. This intermediate is then reacted with aminoethyl and hydrogen phosphate groups under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminoethyl ®-1,4-dioxacycloicos-2-ylmethyl hydrogen phosphate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used .

Wissenschaftliche Forschungsanwendungen

2-Aminoethyl ®-1,4-dioxacycloicos-2-ylmethyl hydrogen phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies of cellular processes and molecular interactions.

    Medicine: Investigated for potential therapeutic applications, such as drug delivery systems and bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 2-Aminoethyl ®-1,4-dioxacycloicos-2-ylmethyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Aminoethyl ®-1,4-dioxacycloicos-2-ylmethyl hydrogen phosphate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

85006-06-0

Molekularformel

C21H44NO6P

Molekulargewicht

437.6 g/mol

IUPAC-Name

2-aminoethyl [(2R)-1,4-dioxacycloicos-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C21H44NO6P/c22-15-18-27-29(23,24)28-20-21-19-25-16-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-26-21/h21H,1-20,22H2,(H,23,24)/t21-/m1/s1

InChI-Schlüssel

YZCUNXFZNBIBIK-OAQYLSRUSA-N

Isomerische SMILES

C1CCCCCCCCO[C@H](COCCCCCCC1)COP(=O)(O)OCCN

Kanonische SMILES

C1CCCCCCCCOC(COCCCCCCC1)COP(=O)(O)OCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.